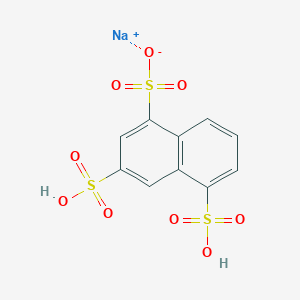
Disodium dodecoxy-dioxido-oxo-phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium dodecoxy-dioxido-oxo-phosphorane typically involves the phosphorylation of dodecyl alcohol. One common method is the reaction of dodecyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of dodecylphosphonic acid, which is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale phosphorylation processes. The use of mixed salts, such as sodium dihydrogen phosphate, sodium trimetaphosphate, and sodium tripolyphosphate, is common in these processes. These reagents are chosen for their efficiency and mild reaction conditions, which help in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium dodecoxy-dioxido-oxo-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecylphosphonic acid.
Reduction: Reduction reactions can convert it back to dodecyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are commonly employed.
Major Products
Oxidation: Dodecylphosphonic acid.
Reduction: Dodecyl alcohol.
Substitution: Various substituted phosphonic acids depending on the nucleophile used.
Scientific Research Applications
Disodium dodecoxy-dioxido-oxo-phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of phosphorylation mechanisms and enzyme inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including antifungal and anticancer drugs.
Industry: It is employed in the production of surfactants, which are used in detergents and cleaning agents
Mechanism of Action
The mechanism of action of disodium dodecoxy-dioxido-oxo-phosphorane involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby altering their chemical properties. This mechanism is crucial in various biochemical processes, including enzyme regulation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dodecylphosphonic acid, sodium salt (CAS# 50869-33-5): Similar in structure but differs in the degree of phosphorylation.
Sodium dodecyl sulfate (SDS): A surfactant with similar applications but different chemical properties.
Disodium lauryl sulfosuccinate: Another surfactant with similar industrial uses
Uniqueness
Disodium dodecoxy-dioxido-oxo-phosphorane is unique due to its specific phosphorylation pattern, which imparts distinct chemical and physical properties. Its ability to act as a versatile intermediate in various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C12H29NaO5P |
|---|---|
Molecular Weight |
307.32 g/mol |
InChI |
InChI=1S/C12H26O.Na.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13;;1-5(2,3)4/h13H,2-12H2,1H3;;(H3,1,2,3,4) |
InChI Key |
RXDXWOPGTPYGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCO.OP(=O)(O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride](/img/structure/B12330370.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)






![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12330417.png)

